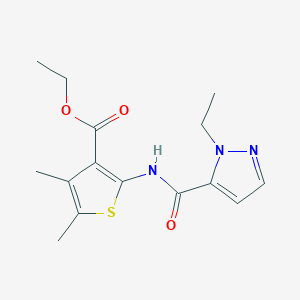![molecular formula C21H22F3N3O2S B2722626 N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide CAS No. 881940-83-6](/img/structure/B2722626.png)
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide is a complex organic molecule. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, an indole ring, and a thiazolidine ring.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the construction of the thiazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the indole ring can be synthesized through a Fischer indole synthesis, while the trifluoromethyl group can be introduced using trifluoromethylation reagents.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with indole rings, trifluoromethyl groups, or thiazolidine rings.
Uniqueness: The combination of these functional groups in gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N,N-diethyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c1-4-27(5-2)30(28,29)17-9-7-16(8-10-17)26-19-12-14(3)25-20-13-15(21(22,23)24)6-11-18(19)20/h6-13H,4-5H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDZOFYHXFHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC(=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
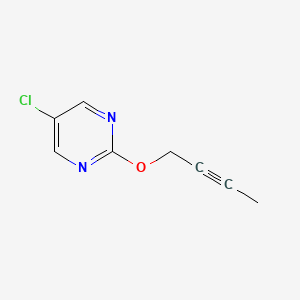
![1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2722547.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2722549.png)

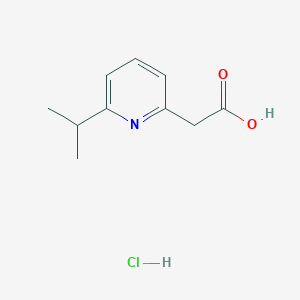
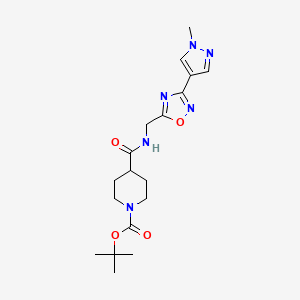
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)
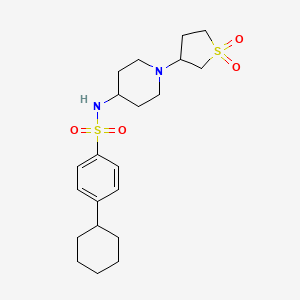
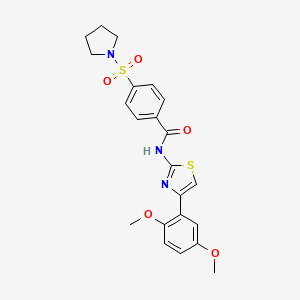
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2722561.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)
